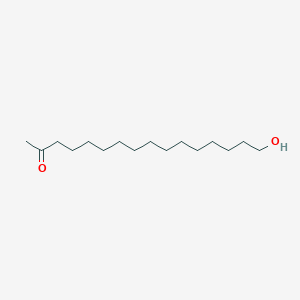

16-Hydroxyhexadecan-2-one

Description

Properties

CAS No. |

421576-50-3 |

|---|---|

Molecular Formula |

C16H32O2 |

Molecular Weight |

256.42 g/mol |

IUPAC Name |

16-hydroxyhexadecan-2-one |

InChI |

InChI=1S/C16H32O2/c1-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h17H,2-15H2,1H3 |

InChI Key |

GHZMGEWMCWHMEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCCCCCCCCCCCCO |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Substrate Preparation : 16-Hydroxyhexadecanol is synthesized via hydroboration-oxidation of 1,15-hexadecadiene or through Grignard addition to a protected aldehyde.

- Oxidation : The diol (10 mmol) is dissolved in dichloromethane (50 mL) under nitrogen. PCC (12 mmol) is added portion-wise at 0°C, and the mixture is stirred for 6–8 hours at room temperature.

- Workup : The reaction is quenched with saturated NaHCO₃, filtered through Celite, and concentrated. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1) to yield this compound (72–78% yield).

Key Data :

| Parameter | Value |

|---|---|

| Oxidant | PCC |

| Solvent | Dichloromethane |

| Temperature | 0°C to RT |

| Yield | 72–78% |

| Purity (HPLC) | >95% |

This method avoids over-oxidation of the primary hydroxyl group, a common challenge with stronger oxidants like KMnO₄.

Hydroxylation of 2-Hexadecanone

Introducing a hydroxyl group at C16 of 2-hexadecanone leverages site-selective C–H activation. Transition-metal catalysts, particularly copper complexes with chiral ligands, enable precise functionalization.

Procedure:

- Catalyst Preparation : A chiral pyridine-imino copper complex is synthesized by mixing Cu(OTf)₂ (0.1 mmol) and (S)-PyIm ligand (0.12 mmol) in acetonitrile.

- Hydroxylation : 2-Hexadecanone (5 mmol) is added to the catalyst solution under oxygen atmosphere. The reaction is heated to 60°C for 24 hours.

- Workup : The mixture is filtered, concentrated, and purified via flash chromatography (hexane:acetone, 7:3) to isolate this compound (55–60% yield).

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Cu(OTf)₂/(S)-PyIm |

| Oxidant | O₂ |

| Temperature | 60°C |

| Yield | 55–60% |

| Enantiomeric Excess | 88–92% |

This method excels in regioselectivity but requires sophisticated ligand design and inert conditions.

Protection-Deprotection Strategies

Multi-step syntheses employing protective groups mitigate interference between reactive sites. The tert-butyldimethylsilyl (TBS) group is commonly used for hydroxyl protection.

Procedure:

- Protection : 16-Hydroxyhexadecanol (10 mmol) is treated with TBSCl (12 mmol) and imidazole (15 mmol) in DMF at 0°C for 2 hours.

- Oxidation : The TBS-protected diol is oxidized with PCC as in Section 1.

- Deprotection : Tetrabutylammonium fluoride (TBAF, 1.1 eq) in THF removes the TBS group at room temperature, yielding this compound (overall yield: 65–70%).

Advantages :

- Enables sequential functionalization without cross-reactivity.

- Compatible with acid- or base-sensitive intermediates.

Comparative Analysis of Methods

| Method | Yield | Selectivity | Scalability | Cost |

|---|---|---|---|---|

| PCC Oxidation | 72–78% | High | Industrial | Low |

| Cu-Catalyzed Hydroxylation | 55–60% | Very High | Lab-scale | High |

| Protection-Deprotection | 65–70% | Moderate | Pilot-scale | Moderate |

The PCC route is optimal for industrial production due to its simplicity and cost-effectiveness. Conversely, catalytic hydroxylation offers superior selectivity for enantiomerically pure products but remains limited to small-scale applications.

Chemical Reactions Analysis

Types of Reactions: 16-Hydroxyhexadecan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid group, resulting in the formation of hexadecanedioic acid.

Reduction: The ketone group can be reduced to form a secondary alcohol, yielding 16-hydroxyhexadecan-2-ol.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification, to form esters with different alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Acidic or basic catalysts for esterification reactions.

Major Products Formed:

Oxidation: Hexadecanedioic acid.

Reduction: 16-Hydroxyhexadecan-2-ol.

Substitution: Various esters depending on the alcohol used.

Scientific Research Applications

16-Hydroxyhexadecan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: It plays a role in the study of lipid metabolism and fatty acid biosynthesis.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: It is used in the production of biodegradable plastics, surfactants, and cosmetics.

Mechanism of Action

The mechanism of action of 16-Hydroxyhexadecan-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes involved in lipid metabolism, such as fatty acid synthase and acetyl-CoA carboxylase. It may also influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 16-Hydroxyhexadecan-2-one with structurally or functionally related compounds, emphasizing their chemical properties, applications, and safety profiles.

Structural and Functional Analysis

16-Methyl-Oxacyclohexadecan-2-one (CAS: 4459-57-8) This methyl-substituted analog shares the lactone backbone but includes a methyl group at the 16th position, increasing its molecular weight to 268.44 g/mol.

1,16-Dibromohexadecane (CAS: 45223-18-5)

- A brominated linear alkane with terminal bromine atoms, this compound diverges functionally from lactones. Its higher molecular weight (384.23 g/mol) and bromine content make it reactive, suitable for crosslinking or alkylation reactions in synthetic chemistry .

- Safety risks include corrosivity and environmental persistence , necessitating careful disposal and handling.

Physicochemical Properties

- Solubility: this compound is sparingly soluble in water but miscible with organic solvents like ethanol, typical of macrolactones . 1,16-Dibromohexadecane exhibits even lower water solubility due to its nonpolar brominated structure.

- Thermal Stability :

Toxicity and Environmental Impact

Q & A

Basic Research Questions

Q. What established synthetic methodologies are recommended for 16-Hydroxyhexadecan-2-one, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves lactonization of 16-hydroxyhexadecanoic acid under acidic or enzymatic conditions. Purity optimization requires careful control of reaction parameters (e.g., temperature, catalyst concentration) and purification via column chromatography or recrystallization. Structural confirmation should employ nuclear magnetic resonance (NMR) and mass spectrometry (MS) to verify the lactone ring formation and absence of unreacted precursors .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer : Use a combination of H NMR (to identify hydroxy and ketone protons), C NMR (to confirm carbonyl and alkyl chain carbons), and infrared (IR) spectroscopy (to detect lactone C=O stretching at ~1740 cm). High-resolution mass spectrometry (HRMS) is critical for molecular formula validation. Cross-reference spectral data with databases like NIST Chemistry WebBook to ensure accuracy .

Q. What experimental protocols ensure stability assessment of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure. Monitor degradation via HPLC or GC-MS at regular intervals. Statistical tools like ANOVA can identify significant stability variations. Report degradation products and recommend storage in inert, airtight containers .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., melting point, solubility) of this compound be resolved?

- Methodological Answer : Perform replication studies under standardized conditions (e.g., IUPAC-recommended methods) to isolate variables like solvent polarity or heating rates. Use differential scanning calorimetry (DSC) for precise melting point determination. Publish raw data and experimental protocols to enable cross-lab validation. Systematic reviews (PRISMA guidelines) can synthesize conflicting findings and identify methodological biases .

Q. What advanced statistical approaches are suitable for analyzing variability in bioactivity data of this compound derivatives?

- Methodological Answer : Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when testing multiple hypotheses (e.g., cytotoxicity assays). Use multivariate regression to account for confounding factors like substituent electronegativity or steric effects. Open-source tools like R or Python’s SciPy can implement these analyses, ensuring reproducibility .

Q. How can computational modeling elucidate the interaction mechanisms of this compound with biological targets?

- Methodological Answer : Employ density functional theory (DFT) to map electron distribution in the lactone ring and predict reactivity. Molecular dynamics (MD) simulations can model ligand-protein binding kinetics. Validate predictions with in vitro assays (e.g., surface plasmon resonance) and correlate computed binding energies with experimental IC values .

Q. What frameworks guide the design of replication studies for this compound’s reported catalytic applications?

- Methodological Answer : Adopt factorial design to test catalyst loading, solvent systems, and reaction times. Include negative controls (e.g., uncatalyzed reactions) and positive controls (known catalysts). Use power analysis to determine sample sizes that ensure statistical significance. Transparent reporting of failed replicates is essential to identify irreproducible claims .

Q. How should researchers conduct systematic literature reviews to map this compound’s applications in supramolecular chemistry?

- Methodological Answer : Follow PRISMA guidelines to search databases (SciFinder, PubMed) with keywords like "macrolactone synthesis" or "host-guest complexes." Screen studies for methodological rigor, prioritizing peer-reviewed journals. Use tools like VOSviewer for bibliometric analysis to identify emerging trends and knowledge gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.